3-phenyl-1H-indazole
Overview
Description
3-phenyl-1H-indazole, also known as this compound, is a useful research compound. Its molecular formula is C13H10N2 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 174752. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antiproliferative Activity : 3-phenyl-1H-indazole derivatives, specifically N-phenyl-1H-indazole-1-carboxamides, have shown promising antiproliferative activity against various cancer cell lines, including leukemia, lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancer. Some derivatives, like compound 1c, have been effective against colon and melanoma cell lines, causing a marked increase of cells in the G0-G1 phase and affecting the phosphorylation state of the pRb protein (Maggio et al., 2011).
C-3 Arylation in Pharmaceutical and Agrochemicals : A practical protocol for direct C-3 arylation of indazole with aryl halides has been developed, which is significant for synthesizing molecules structurally related to drugs and pesticides (Ye et al., 2013).
Antimicrobial Activity : Novel pyrimidine and annulated pyrimidine fused indazole derivatives have shown significant activity against various Gram-positive and Gram-negative bacteria, as well as yeast and filamentous fungi (Yakaiah et al., 2008).
Effects on Plant Growth : 3-aryl-1H-indazoles have been found to inhibit the growth of root and shoot lengths of wheat and sorghum, especially at higher concentrations (Chattha et al., 2012).
Cancer Cell Inhibition : Certain 3-amino-N-phenyl-1H-indazole-1-carboxamides exhibit effective inhibition of cancer cell proliferation, particularly in leukemia and breast cancer cell lines (Lu et al., 2020).
Thrombin-Receptor Antagonist Derivatives : A novel thrombin-receptor antagonist, YD-3, based on 1H-indazole and its derivatives, has been synthesized and examined for its antiproliferatory activities against various cancer cell lines (郭瓊文, 2006).
Protein Binding Studies : The interactions of this compound with proteins like human serum albumin, pepsin, catalase, and trypsin have been investigated, which is vital for the design of novel inhibitors (Wang et al., 2019).
Organic Light-Emitting Diodes (OLEDs) : Iridium(III) complexes with phenylpyrazole and phenyl-1H-indazole derivatives show potential in OLEDs with tunable emission colors (Niu et al., 2018).
Mechanism of Action
Target of Action
The primary target of 3-phenyl-1H-indazole is the Tyrosine-protein kinase JAK2 . This enzyme plays a crucial role in signal transduction from various cytokine receptors to the nucleus, influencing cell proliferation, survival, and inflammatory responses .
Mode of Action
It’s known that indazole derivatives can inhibit cell growth, causing a block in the g0–g1 phase of the cell cycle . This suggests that this compound may interact with its target, JAK2, to disrupt normal cell cycle progression and inhibit cell growth .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the JAK-STAT signaling pathway, given the compound’s target. This pathway is involved in transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, which triggers DNA transcription and activity in the cell .
Result of Action
This compound has been found to exhibit significant antiproliferative activity, particularly against certain cancer cell lines . It inhibits cell growth at concentrations lower than 1 μM, making it a potential candidate for further investigation in cancer therapy .
Biochemical Analysis
Biochemical Properties
Indazole derivatives are known to interact with a variety of enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific functional groups present in the indazole derivative .
Cellular Effects
Indazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
3-phenyl-1H-indazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c1-2-6-10(7-3-1)13-11-8-4-5-9-12(11)14-15-13/h1-9H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXBKCOLSUUYOHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70306243 | |
Record name | 3-phenyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70306243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13097-01-3 | |
Record name | 13097-01-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174752 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-phenyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70306243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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